2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine

Description

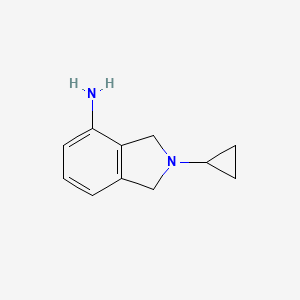

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-11-3-1-2-8-6-13(7-10(8)11)9-4-5-9/h1-3,9H,4-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCXFXOOPSRUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2)C(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl 2,3 Dihydro 1h Isoindol 4 Amine

Classical and Contemporary Approaches to the Dihydroisoindoline Scaffold Formation

The isoindoline (B1297411) skeleton is a privileged structure found in numerous natural products and pharmaceutical agents. nih.gov Its synthesis has been the subject of extensive research, leading to a range of effective methods.

Ring-closure reactions are fundamental to the synthesis of the isoindoline framework. These methods typically involve the formation of one or more carbon-carbon or carbon-nitrogen bonds on an appropriately substituted benzene (B151609) precursor.

One common approach involves the cyclization of ortho-substituted benzylamines. For instance, the reaction of o-(1-alkynyl)benzamides can be mediated by reagents like Lawesson's reagent to undergo a 5-exo-dig cyclization, leading to the formation of related five-membered ring systems. researchgate.net Another strategy involves the in situ generation of unstable cyclic imines from their corresponding alicyclic amines, which can then react with aryl lithium compounds bearing a leaving group on an ortho-methylene functionality to yield polycyclic isoindolines. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing the isoindoline ring. For example, an azomethine ylide can undergo a cycloaddition with a suitable dipolarophile to form the heterocyclic core. nih.gov

| Precursor Type | Reaction/Reagent | Key Feature |

| o-(1-Alkynyl)benzamides | Lawesson's Reagent | 5-exo-dig cyclization researchgate.net |

| Alicyclic amines + Aryl lithium | Ketone oxidants | In situ imine formation and annulation nih.gov |

| Benzoquinone + Sarcosine | 1,3-Dipolar Cycloaddition | Forms azomethine ylide intermediate nih.gov |

| 2-(Bromomethyl)benzaldehydes | Pictet-Spengler-type cyclization | In situ isoindole formation followed by cyclization ua.es |

Once the 4-amino-2,3-dihydro-1H-isoindole scaffold is formed, the cyclopropyl (B3062369) group can be introduced onto the nitrogen atom. Reductive amination is a highly effective and widely used method for this transformation. This reaction involves the condensation of a primary or secondary amine (in this case, the pre-formed isoindoline) with a carbonyl compound (cyclopropanone) to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-substituted amine. youtube.com

Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). youtube.com Sodium cyanoborohydride is effective because it selectively reduces the protonated iminium ion much faster than it reduces the starting ketone or aldehyde, preventing competitive reduction of the carbonyl starting material. youtube.com Sodium triacetoxyborohydride is often preferred in industrial settings as it is less toxic and its reaction with the typically present acid catalyst is less vigorous than that of sodium borohydride. youtube.com

Alternatively, direct alkylation of the isoindoline nitrogen with a cyclopropyl halide could be considered, though this can be complicated by over-alkylation and may require harsher conditions.

| Reducing Agent | Key Characteristics | Typical Conditions |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions over ketones/aldehydes. youtube.com | Methanol, Acetic Acid |

| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Milder, less toxic, preferred for scale-up. youtube.com | Dichloroethane (DCE), Acetic Acid |

| α-Picoline-borane | Effective in various solvents, including water. organic-chemistry.org | Methanol, Water, or neat |

| Palladium on Carbon (Pd/C) with H₂ | Catalytic hydrogenation method. youtube.com | Hydrogen atmosphere, various solvents |

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. researchgate.net Various metals, including palladium, rhodium, cobalt, and copper, have been employed to catalyze the formation of isoindoline and its derivatives. researchgate.netmdpi.com

These methods often involve C-H activation, where a transition metal catalyst activates a typically inert carbon-hydrogen bond, allowing for the formation of a new carbon-carbon or carbon-nitrogen bond. semanticscholar.orgbohrium.com For example, cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines can produce indole (B1671886) derivatives, a related heterocyclic system. mdpi.com Similarly, palladium-catalyzed cyclization of 2-alkynylaniline derivatives is a significant approach for building substituted indole rings, which shares mechanistic principles with isoindoline synthesis. mdpi.com

Another powerful strategy is the [2+2+2] cycloaddition, where a transition metal catalyst brings together three unsaturated components, such as two alkynes and a nitrile, to construct a nitrogen-containing six-membered ring. While this is more common for pyridine (B92270) synthesis, related annulation strategies can be adapted for five-membered rings. researchgate.net

| Catalyst System | Reaction Type | Description |

| Palladium (Pd) | Cross-Coupling/Cyclization | Catalyzes reactions like Sonogashira coupling followed by cyclization of 2-alkynylanilines. mdpi.com |

| Rhodium (Rh) | C-H Activation/Annulation | Utilizes a directing group to functionalize a C-H bond and form the heterocyclic ring. semanticscholar.org |

| Cobalt (Co) | Electrocatalyzed C-H Activation | An environmentally friendly method that avoids stoichiometric chemical oxidants for C-H/N-H annulation. bohrium.com |

| Gold (Au) | Alkyne Cyclization | AuCl₃ can catalyze the intermolecular hydroamination of alkynes to form isoindole derivatives. ua.es |

Strategies for Incorporating the Cyclopropyl Moiety into the Isoindoline Framework

Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org Due to the high ring strain, these reactions often require highly reactive species like carbenes or carbenoids.

A classic method is the Simmons-Smith reaction , which uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to react with an alkene in a stereospecific syn-addition. wikipedia.org

Another major strategy involves the transition metal-catalyzed decomposition of diazo compounds . Catalysts based on rhodium, copper, or cobalt can react with a diazoalkane to generate a metal carbene, which then transfers to an alkene to form the cyclopropane ring. rsc.orgresearchgate.net This method is particularly powerful for asymmetric synthesis when chiral ligands are used.

The Michael-Initiated Ring Closure (MIRC) is another versatile approach. This reaction involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org

| Cyclopropanation Method | Key Reagents | Mechanism | Key Features |

| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) | Forms an organozinc carbenoid. wikipedia.org | Stereospecific syn-addition; often directed by nearby hydroxyl groups. |

| Transition Metal Catalysis | Diazo compound + Metal (Rh, Cu, Co) | Involves a metal-carbene intermediate. researchgate.net | Versatile, enables asymmetric synthesis with chiral catalysts. |

| Kulinkovich Reaction | Ester + Grignard Reagent + Ti(OR)₄ | Forms a titanacyclopropane intermediate. | Synthesizes cyclopropanols. wikipedia.org |

| Michael-Initiated Ring Closure (MIRC) | Michael donor + Michael acceptor with leaving group | Conjugate addition followed by intramolecular substitution. rsc.org | Forms highly functionalized cyclopropanes. |

After the cyclopropane ring is constructed, an amino group must be introduced to form cyclopropylamine (B47189) or a derivative. A common laboratory-scale method for this is the Curtius rearrangement . This reaction sequence starts with a carboxylic acid (e.g., cyclopropanecarboxylic acid), which is converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form an isocyanate, which can then be hydrolyzed to yield the primary amine. This multi-step process is a reliable way to convert a carboxylic acid to an amine with the loss of one carbon atom (as CO₂). google.com

Another approach is the ring-opening of cyclopropane derivatives. For example, titanium-catalyzed oxidative amination of methylenecyclopropanes with diazenes can lead to the formation of C-N bonds and ultimately allyl amines, demonstrating a method to functionalize the strained ring with nitrogen. rsc.org The oxidative N-dealkylation of N-cyclopropylamines has also been studied, where a single electron transfer (SET) oxidation of the nitrogen can lead to the fragmentation of the cyclopropyl ring, highlighting the unique reactivity of this moiety. nih.gov

Multi-Step Synthesis Pathways Leading to 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine

The synthesis of this compound is not a trivial endeavor and typically involves a carefully planned multi-step sequence. These pathways are designed to build the isoindoline framework and introduce the required functional groups in a strategic manner.

Sequential Construction of Ring Systems and Strategic Functional Group Interconversions

A common and logical approach to the synthesis of this compound involves the sequential construction of the heterocyclic system followed by the introduction and manipulation of functional groups. A plausible route commences with a suitably substituted benzene derivative, which undergoes cyclization to form the isoindoline core, followed by N-alkylation and functional group interconversion to install the 4-amino group.

One potential starting material is 3-nitrophthalic anhydride. This can be converted to the corresponding phthalimide (B116566), which is then N-alkylated with cyclopropylamine. Subsequent reduction of the phthalimide moiety to the isoindoline can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The final step would involve the reduction of the nitro group at the 4-position to the desired amine. This reduction is typically carried out using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or metal-acid combinations like tin(II) chloride in hydrochloric acid.

An alternative strategy could begin with a pre-formed isoindoline scaffold. For instance, 4-nitroisoindoline (B146297) can be synthesized and subsequently N-alkylated with a cyclopropyl halide or a reagent like cyclopropylboronic acid under appropriate coupling conditions. The final step, again, would be the reduction of the nitro group to the amine. The choice of the specific reagents and reaction conditions at each step is crucial to ensure high yields and avoid unwanted side reactions.

| Step | Reaction | Reagents and Conditions | Key Transformation |

| 1 | Phthalimide formation | 3-Nitrophthalic anhydride, Urea, heat | Formation of 4-nitrophthalimide |

| 2 | N-Cyclopropylation | 4-Nitrophthalimide, Cyclopropylamine | Introduction of the N-cyclopropyl group |

| 3 | Phthalimide Reduction | N-Cyclopropyl-4-nitrophthalimide, LiAlH₄ | Formation of the isoindoline ring |

| 4 | Nitro Group Reduction | 2-Cyclopropyl-4-nitro-2,3-dihydro-1H-isoindole, Pd/C, H₂ | Formation of the 4-amino group |

This table presents a representative multi-step synthesis pathway.

Tandem Reactions and Cascade Processes for Enhanced Synthetic Efficiency

One such approach could involve a Pd-catalyzed coupling, isomerization, and cycloaddition sequence. nih.gov For instance, a suitably substituted o-alkynylbenzaldehyde could react with cyclopropylamine to form an imine, which then undergoes an intramolecular cyclization to form the dihydroisoindole ring. While not a direct route to the 4-amino derivative, this illustrates the power of tandem processes in constructing the core structure.

A more direct, albeit challenging, approach would be to design a starting material that incorporates all the necessary functionalities to undergo a cascade cyclization. For example, a molecule containing an ortho-disubstituted benzene ring with precursors for both the cyclized amine and the 4-amino group could potentially be cyclized in a single step. The development of such efficient tandem processes is an active area of research in organic synthesis.

Asymmetric Synthesis and Stereochemical Control in the Preparation of the Compound

The target molecule, this compound, does not possess a stereocenter in its core structure. However, the principles of asymmetric synthesis are highly relevant when considering the synthesis of substituted derivatives of this compound where chirality might be introduced, for instance, at the 1 or 3-position of the isoindoline ring.

Enantioselective and Diastereoselective Methods for N-cyclopropyl-dihydroisoindoline Synthesis

The catalytic enantioselective synthesis of N-heterocycles is a rapidly evolving field. researchgate.net Chiral catalysts, often based on transition metals like rhodium, iridium, or copper, can be employed to achieve high levels of stereocontrol in cyclization reactions. For the synthesis of chiral N-substituted isoindolines, methods such as asymmetric hydrogenation of isoindolenium salts or enantioselective C-H functionalization followed by cyclization are being explored.

A relevant strategy could involve the asymmetric reduction of a suitable prochiral precursor. For example, a 2-cyclopropylisoindolin-1-one with a substituent at the 3-position could be asymmetrically reduced to the corresponding chiral isoindoline. The choice of a chiral reducing agent or a catalyst is paramount in achieving high enantiomeric excess.

| Catalyst Type | Reaction | Stereocontrol | Potential Application |

| Chiral Phosphoric Acid | Kinetic Resolution of 2-substituted indolines | High enantioselectivity | Synthesis of enantioenriched isoindoline precursors |

| Chiral N,N'-dioxide/Scandium(III) complex | Asymmetric ring-opening/cyclization | Excellent enantioselectivities | Potential for constructing chiral N-cyclopropyl heterocycles |

| Rh(III) Catalysis | Tandem Oxidative Olefination-Cyclization | High diastereoselectivity | Stereoselective synthesis of functionalized isoindolines nih.gov |

This table provides examples of catalytic systems that could be adapted for the asymmetric synthesis of substituted N-cyclopropyl-dihydroisoindolines.

Application of Chiral Auxiliaries and Catalysis in Stereospecific Syntheses

The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis. A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral amine could be used to form an amide with a suitably functionalized benzoic acid derivative. This chiral amide could then undergo a diastereoselective cyclization to form a chiral isoindolinone. Subsequent removal of the chiral auxiliary and further transformations would yield the enantiomerically enriched target molecule.

Various chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, are commercially available and have been successfully employed in a wide range of asymmetric transformations. The selection of the appropriate chiral auxiliary and the optimization of the reaction conditions are key to achieving high diastereoselectivity.

Chemical Reactivity and Derivatization of 2 Cyclopropyl 2,3 Dihydro 1h Isoindol 4 Amine

Reactivity of the Primary Amine Functionality at the C-4 Position

The primary amino group attached to the benzene (B151609) ring is a versatile functional handle, behaving as a potent nucleophile and a directing group in various chemical transformations.

The lone pair of electrons on the nitrogen atom of the 4-amino group imparts significant nucleophilic character to the molecule. This allows it to readily participate in reactions with a variety of electrophiles. One of the fundamental reactions of primary amines is alkylation, which involves the formation of a new carbon-nitrogen bond.

While direct N-alkylation of aromatic amines with alkyl halides can sometimes be challenging due to the potential for over-alkylation and the lower nucleophilicity compared to aliphatic amines, it is a feasible transformation under appropriate conditions. libretexts.org The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The use of a base is often required to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. libretexts.org

Table 1: General Alkylation Reactions of Primary Aromatic Amines

| Electrophile | Product Type | General Conditions |

|---|---|---|

| Alkyl Halide (R-X) | Secondary Amine (Ar-NHR) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile), Heat |

Note: This table represents general reactivity patterns for aromatic amines; specific conditions for 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine may vary.

The primary amine at the C-4 position is readily susceptible to acylation and sulfonylation, forming stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying the electronic and lipophilic properties of a molecule.

Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides proceeds rapidly, often at room temperature, to yield the corresponding N-acylated derivative. libretexts.org The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl). youtube.com The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. libretexts.org

Sulfonylation: Similarly, sulfonylation is achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction leads to the formation of a sulfonamide. Recent advancements have demonstrated that direct sulfonylation of anilines can be achieved under mild, visible-light-mediated photoredox conditions using sulfinate salts. nih.govrsc.org Notably, these methods have been shown to be compatible with sensitive functional groups, and cyclopropane (B1198618) rings have been observed to remain intact under such conditions. nih.gov Sulfonylation of anilines typically occurs at the ortho- and para-positions relative to the amino group. nih.gov

Table 2: Representative Acylation and Sulfonylation Reactions

| Reagent | Functional Group Formed | General Conditions |

|---|---|---|

| Acetyl Chloride | Acetamide | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM) |

| Acetic Anhydride | Acetamide | Base or neat, Room Temperature |

| Benzenesulfonyl Chloride | Benzenesulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

Note: This table illustrates common derivatizations for aromatic amines. Specific outcomes for the target compound may require experimental optimization.

Transformations Involving the Dihydroisoindoline Core

The dihydroisoindoline core consists of an aromatic benzene ring fused to a five-membered heterocyclic ring. Both parts of this scaffold present opportunities for chemical modification.

The benzene ring of the isoindoline (B1297411) core can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups such as halogens, nitro groups, and sulfonic acid groups. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents on the ring.

In this compound, there are two key directing groups:

The 4-Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. wikipedia.orglibretexts.org It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at the positions ortho and para to itself.

The Fused Alkyl Ring (positions 1, 2, and 3): The dihydroisoindoline moiety acts as an alkyl substituent on the benzene ring. Alkyl groups are weakly activating and are also ortho, para-directors due to inductive effects and hyperconjugation. uci.edu

The combined influence of these two ortho, para-directing groups will strongly favor electrophilic substitution at the positions ortho and para to the powerful amino group, which are C-5 and C-7. Steric hindrance from the fused ring system might influence the ratio of substitution at these positions. The C-5 position is ortho to the amine and meta to the fused ring junction, while the C-7 position is para to the amine. Therefore, electrophilic attack is predicted to occur predominantly at the C-5 and C-7 positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Reaction Type | Predicted Major Product Position(s) |

|---|---|---|

| Br₂ / FeBr₃ | Bromination | C-5 and/or C-7 |

| HNO₃ / H₂SO₄ | Nitration | C-5 and/or C-7 |

| SO₃ / H₂SO₄ | Sulfonation | C-5 and/or C-7 |

Note: This table is based on established principles of electrophilic aromatic substitution. uci.edu Experimental verification for the specific substrate is required.

The C-1 and C-3 positions of the 2,3-dihydro-1H-isoindole ring are benzylic carbons. Carbons at the benzylic position exhibit enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates through resonance. chemistrysteps.comlibretexts.org

These positions are susceptible to oxidation and halogenation reactions, particularly under conditions that favor radical mechanisms. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially lead to oxidation at these sites, although harsh conditions might also affect other parts of the molecule. youtube.com

A more controlled reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or peroxide) and light. This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the selective introduction of a bromine atom at the C-1 or C-3 position. libretexts.org The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions. youtube.com

Reactivity of the N-Cyclopropyl Ring

The N-cyclopropyl group is a notable feature of the molecule. While cyclopropane rings are generally stable, their inherent ring strain can make them susceptible to ring-opening reactions under certain conditions. nih.govnih.gov The reactivity is often enhanced when the cyclopropyl (B3062369) group is attached to a nitrogen atom, which can stabilize a radical cation intermediate.

In the context of drug metabolism, N-cyclopropylamines can undergo oxidative bioactivation, leading to reactive ring-opened intermediates. researchgate.net This suggests that under certain chemical oxidative conditions (e.g., using strong oxidants or in electrochemical reactions), the N-cyclopropyl ring could undergo cleavage.

However, the cyclopropyl group is also known to be robust and can remain intact under a variety of reaction conditions, including some types of visible-light-mediated sulfonylation. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the arylation of cyclopropylamines, indicating the stability of the ring under these specific catalytic cycles. acs.org Therefore, the reactivity of the N-cyclopropyl ring is highly dependent on the specific reagents and conditions employed, with potential pathways including ring-opening under oxidative or radical-generating conditions, or its preservation under many other synthetic transformations.

Ring-Opening Reactions and Rearrangements of the Cyclopropyl Group

The cyclopropyl group, due to its inherent ring strain of approximately 27.5 kcal/mol, is susceptible to ring-opening reactions under various conditions, including acidic, thermal, or oxidative environments. In the context of N-cyclopropyl amines, these reactions can lead to the formation of more complex acyclic or larger ring structures.

Under acidic conditions, protonation of the nitrogen atom can facilitate the cleavage of the cyclopropane ring. For instance, studies on related N-cyclopropyl-amides have demonstrated that Lewis acids can induce a ring-opening rearrangement, proceeding through an aziridine-like intermediate. researchgate.net Similarly, the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal C2-C3 bond, a process influenced by the σ-withdrawing effect of the ammonium (B1175870) group. nih.gov This suggests that in the presence of a strong acid, the cyclopropyl moiety of this compound could undergo cleavage to yield linear or rearranged products.

Metabolically, cyclopropylamines can undergo cytochrome P450-mediated oxidation, which can lead to reactive ring-opened intermediates. hyphadiscovery.com This oxidative degradation pathway is a consideration in drug design and can sometimes be harnessed for synthetic purposes. The presence of the electron-rich aromatic amine in the target molecule could influence the regioselectivity of such oxidative processes.

Rearrangements of the cyclopropyl group can also be triggered by the formation of adjacent reactive intermediates. While specific studies on this compound are not prevalent, the general reactivity of cyclopropylcarbinyl-type cations or radicals to undergo rapid rearrangement is a well-established principle in organic chemistry.

Table 1: Potential Ring-Opening Reactions of the Cyclopropyl Group

| Reaction Type | Conditions | Potential Products |

|---|---|---|

| Acid-Catalyzed Opening | Strong acids (e.g., HCl, H₂SO₄) | Linear alkylamines, rearranged amines |

| Oxidative Cleavage | Cytochrome P450 enzymes, other oxidants | Hydroxylated and ring-opened metabolites |

Selective Functionalization and Derivatization of the Cyclopropyl Moiety

While the cyclopropyl ring is prone to opening, it is also possible to achieve its selective functionalization while retaining the three-membered ring. This is highly desirable in medicinal chemistry, as the cyclopropyl group can impart favorable properties such as metabolic stability and conformational rigidity.

Direct C-H functionalization of the cyclopropyl ring is a challenging but increasingly feasible approach. Transition metal-catalyzed reactions, for example, can be employed to introduce new substituents onto the cyclopropyl moiety. Although direct examples on this compound are not widely reported, the principles of C(sp³)–H activation could be applied. nih.gov The directing-group ability of the adjacent amine or a suitably modified derivative could play a crucial role in achieving site-selective functionalization.

Alternatively, derivatization can be achieved by first introducing a functional group onto the cyclopropyl ring through other synthetic methods before its incorporation into the isoindoline scaffold. For instance, functionalized cyclopropyl building blocks can be used in the initial synthesis of the molecule.

Transition Metal-Catalyzed Reactions and C-H Functionalization of the Compound

The isoindoline core and the attached aromatic ring of this compound are amenable to a variety of transition metal-catalyzed reactions, particularly C-H functionalization. These methods offer powerful tools for the late-stage modification of the molecule, enabling the rapid generation of analogues with diverse substitution patterns.

Rhodium and palladium catalysts are particularly effective for the C-H activation of aromatic and heterocyclic systems. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of isoindolinones from N-benzoylsulfonamides, demonstrating the feasibility of functionalizing the isoindoline framework. nih.gov The primary amine group on the benzene ring of this compound, or a derivative thereof, can act as a directing group to control the regioselectivity of C-H activation on the aromatic ring.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are also highly applicable. The aromatic amine can be converted to a halide or triflate, which can then participate in these coupling reactions to introduce a wide range of substituents, including aryl, alkyl, and amino groups. Furthermore, direct C-H arylation of the isoindoline core is a plausible transformation, guided by the nitrogen atom of the dihydroisoindole ring.

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Potential Functionalization Site |

|---|---|---|

| C-H Arylation | Pd(OAc)₂, Rh(III) complexes | Aromatic ring, isoindoline core |

| Suzuki-Miyaura Coupling | Pd catalysts | Aromatic ring (after conversion of amine to halide/triflate) |

Exploitation as a Building Block in Complex Molecule Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules, particularly advanced heterocyclic systems.

Scaffold Diversification through Post-Synthetic Modification

Post-synthetic modification of the this compound scaffold allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. The primary aromatic amine is a key handle for such modifications. It can be readily acylated, sulfonated, alkylated, or converted into a variety of other functional groups.

Furthermore, the secondary amine within the dihydroisoindole ring can also be functionalized, although its reactivity might be modulated by the electronic effects of the substituents on the aromatic ring. These modifications can be used to explore the chemical space around the core scaffold and to optimize the biological activity of resulting compounds. The development of multicomponent assembly processes can further enhance the efficiency of scaffold diversification. nih.gov

Design and Synthesis of Advanced Heterocyclic Systems Utilizing the Compound as a Core Fragment

The this compound scaffold can be used as a core fragment for the construction of fused heterocyclic systems. The primary aromatic amine and an adjacent C-H bond on the aromatic ring can participate in cyclization reactions to form a new fused ring. For example, condensation with a suitable dielectrophile could lead to the formation of a fused pyrimidine, imidazole, or other heterocyclic ring.

The synthesis of fused indole (B1671886) and isoindole derivatives is an active area of research, with various catalytic methods being developed to facilitate such transformations. researchgate.netrsc.org The inherent reactivity of the aminoisoindoline core of the target compound makes it a promising candidate for these types of synthetic strategies, enabling the creation of novel polycyclic molecules with potential biological activities.

Advanced Structural Analysis and Spectroscopic Characterization of 2 Cyclopropyl 2,3 Dihydro 1h Isoindol 4 Amine

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive assignment of the molecular structure of 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine requires the synergistic use of several high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR), X-ray crystallography, and vibrational spectroscopy each provide unique and complementary information.

Advanced 2D NMR techniques are indispensable for confirming the connectivity and spatial arrangement of atoms within the molecule. While standard ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework, techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide deeper insights.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. For this compound, HMBC would be crucial for unequivocally establishing the connection between the cyclopropyl (B3062369) group and the isoindoline (B1297411) nitrogen.

Expected Key HMBC Correlations:

Correlations between the cyclopropyl methine proton and the benzylic carbons of the isoindoline core.

Correlations from the amine protons (or the aromatic protons adjacent to the amine) to the quaternary aromatic carbon bearing the amine group.

Correlations between the benzylic protons of the isoindoline ring and the aromatic carbons.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.2 | m |

| NH₂ | 3.5 - 4.5 | br s |

| Isoindoline CH₂ | 4.0 - 4.5 | s |

| Cyclopropyl CH | 2.0 - 2.5 | m |

| Cyclopropyl CH₂ | 0.4 - 0.9 | m |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic CH | 110 - 130 |

| Aromatic C (quaternary) | 125 - 140 |

| Isoindoline CH₂ | 50 - 55 |

| Cyclopropyl CH | 30 - 35 |

| Cyclopropyl CH₂ | 5 - 10 |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is critical for determining the molecule's preferred conformation. For instance, NOESY could reveal the spatial relationship between the cyclopropyl group and the protons on the aromatic ring, indicating any steric hindrance or preferred rotational orientation.

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would yield a detailed three-dimensional model of the molecule.

Although a specific crystal structure for this compound is not publicly available, analysis of related isoindoline structures suggests that the five-membered ring of the isoindoline core would be nearly planar. The cyclopropyl group's orientation relative to this core would be a key feature. In the solid state, it is expected that hydrogen bonding involving the primary amine (N-H···N or N-H···π interactions) would play a significant role in the crystal packing.

Interactive Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| C-N (amine) bond length | ~1.38 Å |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (cyclopropyl) bond length | ~1.51 Å |

| Hydrogen Bond Donors | 1 (from -NH₂) |

| Hydrogen Bond Acceptors | 2 (N from isoindoline, N from amine) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would clearly show characteristic absorptions for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, and the C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar bonds, such as the C=C stretching vibrations of the benzene (B151609) ring and the breathing modes of the cyclopropyl ring, which may be weak in the IR spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |

| N-H Stretch (Amine) | IR | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |

| C=C Aromatic Stretch | IR, Raman | 1450 - 1600 |

| N-H Bend (Amine) | IR | 1590 - 1650 |

| Cyclopropyl Ring "Breathing" | Raman | ~1200 |

Chiroptical Properties and Stereochemical Characterization

The subject molecule, this compound, is achiral and therefore does not exhibit optical activity (e.g., it will not rotate plane-polarized light). It does not possess any stereocenters. Consequently, techniques such as circular dichroism (CD) spectroscopy are not applicable for its stereochemical characterization. The molecule is meso in nature due to a plane of symmetry that bisects the cyclopropyl group and the isoindoline core.

Advanced Chromatographic and Mass Spectrometric Methodologies for Research Purity and Analytical Validation

To ensure the purity of this compound for research purposes, a combination of chromatographic and mass spectrometric techniques is essential.

Chromatography: High-Performance Liquid Chromatography (HPLC), likely using a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid), would be the method of choice for assessing purity. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule. The predicted exact mass of the protonated molecule [M+H]⁺ is 175.12297. uni.lu The fragmentation pattern observed in MS/MS analysis would further confirm the structure, with expected fragments corresponding to the loss of the cyclopropyl group or cleavage of the isoindoline ring.

Interactive Table: Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 174.11514 |

| [M+H]⁺ | 175.12297 |

| [M+Na]⁺ | 197.10491 |

| [M-H]⁻ | 173.10841 |

Data predicted by computational tools. uni.lu

Computational Chemistry and Theoretical Studies of 2 Cyclopropyl 2,3 Dihydro 1h Isoindol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Electron Density, and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine, DFT studies would provide insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Furthermore, these calculations would map the electron density and charge distribution across the molecule. This information helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atom of the amine group would be expected to have a higher electron density, making it a potential site for electrophilic attack.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic parameters, which are invaluable for interpreting experimental data. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. These predicted shifts can be compared with experimental NMR spectra to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intramolecular/Intermolecular Interactions

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. The flexibility of the cyclopropyl (B3062369) and dihydroisoindole rings, as well as the orientation of the amine group, could be investigated.

MD simulations also provide detailed information about intramolecular and intermolecular interactions. Intramolecular hydrogen bonding, for example, could influence the molecule's conformation. Intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a biological target, can also be modeled to understand its behavior in different environments.

Theoretical Studies of Structure-Reactivity Relationships and Reaction Mechanism Predictions

Theoretical studies can establish relationships between the structure of this compound and its chemical reactivity. By calculating various reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness, researchers can predict its reactivity profile.

Furthermore, computational methods can be used to predict the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways and calculating the energies of transition states and intermediates, it is possible to determine the most likely mechanism for a given reaction. This is particularly useful for understanding its metabolic pathways or its synthesis.

Prediction of Physicochemical Descriptors and Topological Indices for Chemical Space Exploration

Computational tools can predict a wide range of physicochemical descriptors for this compound. These descriptors include properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are crucial for assessing the drug-likeness of a compound and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological indices are numerical descriptors that characterize the topology of a molecule's structure. nih.gov These indices can be correlated with various physical and chemical properties and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or properties of new compounds. nih.gov

Below is a table of predicted physicochemical descriptors for this compound, which would be generated in such a study.

| Descriptor | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 13 |

| Complexity | 179 |

Synthesis and Theoretical Exploration of Analogues and Derivatives of 2 Cyclopropyl 2,3 Dihydro 1h Isoindol 4 Amine

Modifications of the N-Cyclopropyl Substituent and its Impact on Scaffold Properties

The N-substituent of the isoindoline (B1297411) ring plays a critical role in defining the molecule's steric and electronic properties. While the parent compound features a cyclopropyl (B3062369) group, various synthetic methods allow for the introduction of a wide array of alternative substituents. These modifications can significantly influence the scaffold's lipophilicity, metabolic stability, and ability to interact with biological targets.

General synthetic strategies for N-substitution often involve the reaction of a primary amine with a suitable isoindoline precursor. For instance, N-aryl-substituted azacycles can be prepared from arylamines and cyclic ethers in the presence of reagents like phosphorus oxychloride (POCl₃) and DBU. organic-chemistry.org Reductive amination of 2-carboxybenzaldehyde with various amines in the presence of specific catalysts represents another efficient route to N-substituted isoindolinones, which are closely related oxidized analogs. beilstein-journals.org

| N-Substituent Group | Synthetic Precursor/Reagent | Potential Impact on Properties | Reference |

|---|---|---|---|

| Aryl Groups | Arylamines | Increases lipophilicity, potential for π-stacking interactions. | organic-chemistry.org |

| Benzyl Groups | Benzylamine | Adds steric bulk and lipophilicity. | nih.gov |

| Alkyl Groups (e.g., n-propanol, n-butanol) | Corresponding Alcohols (in specific reactions) | Modulates polarity and hydrogen bonding potential. | nih.gov |

| Piperazine-containing moieties | N-arylpiperazines | Increases lipophilicity and potential for specific receptor interactions. | beilstein-journals.org |

| Functionalized Acyl Groups | N-arylpiperazine acyl chlorides | Introduces amide functionality, altering electronic properties and hydrogen bonding. | acs.org |

Alterations of the Isoindoline Ring System (e.g., substitution patterns, degree of saturation)

Modifying the core isoindoline ring system provides another avenue for creating structural diversity. These alterations can involve adding substituents to the aromatic portion of the ring or changing the degree of saturation in the five-membered heterocyclic ring.

Substitution Patterns: Substituents on the benzene (B151609) ring can be introduced to modulate electronic properties and provide new vectors for molecular interactions. For example, the synthesis of polycyclic isoindolines from halogen-substituted benzaldehydes showed that electron-deficient starting materials could lead to diminished reaction yields, indicating the electronic nature of the aromatic ring influences the cyclization process. vulcanchem.com The introduction of chloro and sulfonamide functionalities is a common strategy in drug design, as seen in the diuretic chlorthalidone, which features a substituted isoindolin-1-one core. nih.gov

Degree of Saturation: The isoindoline scaffold is the fully reduced form of the isoindole family. nih.gov Oxidation of the five-membered ring leads to important related structures such as isoindolinones (phthalimidines) and phthalimides. nih.govrsc.org These oxidized forms have distinct chemical properties; for instance, the amide bond in isoindolinone introduces planarity and a hydrogen bond donor/acceptor site. Numerous metal-catalyzed and metal-free methods have been developed for the efficient synthesis of these oxidized analogs. nih.govtcichemicals.com Further modifications can lead to the creation of fused or polycyclic systems. A one-pot synthesis using an "isoindole umpolung" strategy allows for the creation of complex polycyclic isoindolines through a Pictet-Spengler-type cyclization. vulcanchem.com Similarly, annulation reactions can build additional rings onto the isoindoline framework.

| Modification Type | Description | Synthetic Approach | Reference |

|---|---|---|---|

| Aromatic Substitution | Addition of substituents (e.g., halogens, sulfonyl groups) to the benzene ring. | Use of substituted precursors (e.g., substituted o-phthalaldehyde). | vulcanchem.com |

| Oxidation to Isoindolinone | Formation of a carbonyl group at the C-1 position. | Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. | nih.gov |

| Oxidation to Phthalimide (B116566) | Formation of carbonyl groups at both C-1 and C-3 positions. | Condensation of primary amines with phthalic anhydride. | acs.orgtcichemicals.com |

| Partial Saturation | Synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. | Starting from cis-cyclohexane-1,2-dicarboxylic anhydride. | |

| Polycyclic Fusion | Annulation of additional rings onto the isoindoline core. | In situ generation of cyclic imines followed by reaction with ortho-functionalized aryl lithium compounds. |

Derivatization and Functionalization of the Amine Functionality at C-4

The primary aromatic amine at the C-4 position is a key functional handle for further derivatization. As a potent nucleophile, it can readily participate in a variety of chemical reactions to form a diverse range of analogues. The existence of related compounds such as 4-Aminoisoindoline-1,3-dione (also known as 3-Aminophthalimide) highlights the synthetic accessibility of this functional group.

Standard amine chemistry can be applied to create new covalent bonds at this position. Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives. Studies on analogous heterocyclic systems confirm that carbo-electrophiles like benzoyl chloride readily react with such amino groups.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This modification is a common tactic in medicinal chemistry to introduce hydrogen bond donors and acceptors and to mimic other functional groups.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though selectivity can be a challenge.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

These functionalizations significantly alter the parent molecule's properties. For example, converting the primary amine to an amide removes its basicity and introduces a hydrogen bond donor/acceptor group, fundamentally changing its potential intermolecular interactions.

Theoretical Structure-Property Relationship Studies within Series of Analogues

Computational chemistry plays a pivotal role in understanding and predicting the properties of novel isoindoline derivatives, thereby guiding synthetic efforts. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to build correlations between molecular structure and physical, chemical, or biological properties.

3D-QSAR Studies: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create 3D models that relate the steric and electrostatic fields of a series of molecules to their observed activity. For a series of pyrimido-isoquinolin-quinones, 3D-QSAR studies successfully identified that steric, electronic, and hydrogen-bond acceptor properties were key to their antibacterial activity, guiding the design of new, more potent derivatives. Similar studies on pyrrolidine and isoindoline derivatives as enzyme inhibitors have been used to design new compounds with high affinity for a protein's active site.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. For isoindoline-1,3-dione derivatives, molecular docking studies have been used to understand interactions with cyclooxygenase (COX) enzymes, revealing that the compounds bind well within the active site pockets of both COX-1 and COX-2. beilstein-journals.org

DFT Studies: Density Functional Theory (DFT) calculations are used to investigate the electronic structure and properties of molecules. Such theoretical approaches have been applied to N-substituted isoindoline-1,3-diones to understand their photophysical and nonlinear optical (NLO) properties, which are influenced by the delocalized π-electrons within the molecular system. These studies help in the rational design of materials with specific electronic or optical characteristics.

| Theoretical Method | Application / Subject of Study | Key Findings / Purpose | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Pyrrolidine and isoindoline derivatives as DPP8 inhibitors. | To build a scaffold for designing new derivatives with high affinity for the protein's active site. | |

| Molecular Docking | N-substituted 1H-isoindole-1,3(2H)-dione derivatives and cyclooxygenase (COX). | To determine interactions within the active site and predict binding free energy. | beilstein-journals.org |

| QSAR | Isatin and indole (B1671886) derivatives as SARS 3CLpro inhibitors. | To statistically correlate structural features with antiviral bioactivity. | |

| DFT and TD-DFT | N-substituted isoindole-1,3-dione compounds. | To investigate structural, spectroscopic, electronic, and optical properties. | |

| Quantum Chemical Calculations | Substituent effects on nitrogen heterocycles (indole, quinoline). | To understand how substituent groups on the heterocycle influence reaction behavior. |

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel Green Chemistry Approaches for the Synthesis of 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine

Future synthetic strategies for this compound are expected to prioritize sustainability and efficiency, in line with the principles of green chemistry. The focus will likely be on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

One promising avenue involves the use of ultrasonic irradiation to accelerate reaction times and improve yields in the synthesis of isoindoline (B1297411) derivatives nih.gov. Multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, also represent a key green approach. A catalyst-free, three-component reaction in water for the synthesis of related 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been reported, showcasing a sustainable method that could be adapted rsc.org.

Furthermore, research into greener routes for producing key intermediates like cyclopropylamine (B47189) is ongoing. Innovations include solvent-free catalytic ammonolysis and water-recycling-based Hofmann degradation, which significantly reduce solvent consumption and wastewater globethesis.com. The development of syntheses for isoindoline derivatives from renewable feedstocks is another area of interest that could provide more sustainable pathways nih.gov.

| Green Chemistry Approach | Potential Advantages for Synthesis | Related Research Findings |

| Ultrasonic-Assisted Synthesis | Reduced reaction times, increased yields, milder conditions. | Effective for preparing 3-hydroxyisoindolin-1-ones nih.gov. |

| Multi-component Reactions | High atom economy, reduced waste, operational simplicity. | Catalyst-free synthesis of isoindolin-1-ones in water rsc.org. |

| Water as a Solvent | Non-toxic, non-flammable, readily available, environmentally benign. | Utilized in the synthesis of complex isoindolinone derivatives rsc.org. |

| Renewable Feedstocks | Reduced reliance on petrochemicals, improved sustainability. | Dihydroguaiazulenide ligands derived from natural products nih.gov. |

Exploration of New Catalytic Transformations Involving the Compound as a Substrate or Ligand

The reactivity of the cyclopropylamine moiety makes this compound a prime candidate for novel catalytic transformations. The strained three-membered ring can undergo ring-opening reactions, and the secondary amine is a versatile nucleophile for cross-coupling reactions.

Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds, and recent advancements have enabled the efficient monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides at room temperature acs.orgchemrxiv.orgresearchgate.net. These protocols could be applied to the isoindol-amine to synthesize a diverse library of N-arylated derivatives. Additionally, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes offers a pathway to complex polyfunctionalized cyclopentylamines nih.gov. Photoactivated formal [3+2] cycloadditions of N-aryl cyclopropylamines represent another catalyst-free method for constructing cyclopentylamine (B150401) scaffolds chemrxiv.orgchemrxiv.org.

Conversely, the isoindoline scaffold itself can serve as a ligand in transition metal catalysis. Isoindoline-derived pincer ligands have been utilized in complexes with various transition metals for applications in homogeneous catalysis and polymerization researchgate.net. The specific stereoelectronic properties of this compound could be harnessed to develop novel catalysts for asymmetric synthesis.

| Catalytic Transformation | Potential Outcome | Relevant Precedent |

| Palladium-Catalyzed N-Arylation | Synthesis of diverse N-aryl derivatives. | Room-temperature coupling of cyclopropylamine with aryl chlorides acs.orgchemrxiv.org. |

| Iron-Catalyzed [3+2] Cyclization | Formation of polyfunctionalized cyclopentylamines. | Radical cyclization of N-aryl cyclopropylamines with alkenes nih.gov. |

| Photochemical [3+2] Cycloaddition | Catalyst-free synthesis of N-arylaminocycloalkyl compounds. | Photoinduced single electron transfer (SET) mechanism chemrxiv.orgchemrxiv.org. |

| Use as a Pincer Ligand | Development of novel transition metal catalysts. | Isoindoline-based ligands in homogeneous catalysis researchgate.net. |

Innovative Applications as a Core Scaffold in Advanced Organic Materials and Supra-molecular Assemblies

The rigid, bicyclic structure of the dihydroisoindole core, combined with the unique electronic properties of the cyclopropyl (B3062369) group, suggests potential applications in materials science. The cyclopropyl group can exhibit partial double-bond character and influence conjugation, which is a desirable feature in the design of organic electronic materials fiveable.mestackexchange.com.

Derivatives of 4,7-dihydroisoindole are known building blocks for extended porphyrins, which are important for optical applications wikipedia.org. The ability to functionalize the this compound scaffold could lead to the development of novel chromophores and luminophores with tailored photophysical properties.

In the realm of supramolecular chemistry, the amine functionality provides a site for hydrogen bonding, which can be exploited to direct the self-assembly of molecules into well-defined architectures. The synthesis of bis(hydroxy-isoindolinone)s and their subsequent supramolecular assembly has been explored, indicating the potential of the isoindoline core in constructing complex, ordered structures researchgate.net. The defined geometry of the target compound could make it a valuable tecton for crystal engineering and the design of functional molecular solids.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation for Chemical Library Generation

The modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms. These platforms enable the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery and materials science nih.gov.

Automated, continuous flow synthesis has been successfully applied to produce libraries of other N-heterocycles, such as spirocyclic tetrahydronaphthyridines, from primary amine feedstocks nih.gov. Similarly, the amine group of the title compound could be functionalized with a diverse range of building blocks using automated parallel synthesis techniques. Reagent cartridges, which contain all the necessary materials for specific reactions, can simplify the automation process, making it accessible to a broader range of chemists youtube.com.

The creation of virtual libraries of derivatives, followed by in silico screening, can guide the synthesis towards compounds with desired properties, optimizing the use of resources youtube.com. This combination of automated synthesis and computational screening could accelerate the discovery of new bioactive molecules or functional materials based on the this compound scaffold. The generation of diverse heterocyclic libraries through automated solid-phase synthesis is a well-established strategy in modern drug discovery researchgate.net.

| Automated Synthesis Aspect | Implication for the Target Compound | Supporting Technology/Concept |

| Library Synthesis | Rapid generation of a diverse set of derivatives for screening. | Automated parallel synthesis and continuous flow chemistry nih.govresearchgate.net. |

| High-Throughput Experimentation | Efficient optimization of reaction conditions and screening of properties. | Use of 96-well plate kits and robotic platforms researchgate.net. |

| Virtual Screening | Prioritization of synthetic targets with desired properties. | In silico screening of large virtual libraries before synthesis youtube.com. |

| Reagent Cartridges | Simplified and standardized automated chemical reactions. | Pre-packaged reagents for specific transformations youtube.com. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.